molecular formula C23H19Br2N7O2 B11111497 2,4-dibromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,4-dibromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11111497
M. Wt: 585.3 g/mol
InChI Key: HQNFNFXGUXYADN-LGJNPRDNSA-N
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Description

3,5-DIBROMO-2-HYDROXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of brominated benzaldehyde and triazine hydrazone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIBROMO-2-HYDROXYBENZALDEHYDE involves the bromination of 2-hydroxybenzaldehyde using bromine in the presence of a suitable solvent like acetic acid. The resulting 3,5-dibromo-2-hydroxybenzaldehyde is then reacted with 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and subsequent hydrazone formation under optimized conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-DIBROMO-2-HYDROXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-DIBROMO-2-HYDROXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of 3,5-DIBROMO-2-HYDROXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzaldehyde
  • 3,5-Dibromo-2,4-dihydroxybenzaldehyde
  • 3,5-Dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-ylidene)hydrazone

Uniqueness

3,5-DIBROMO-2-HYDROXYBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of brominated benzaldehyde and triazine hydrazone structures. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C23H19Br2N7O2

Molecular Weight

585.3 g/mol

IUPAC Name

2-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-dibromophenol

InChI

InChI=1S/C23H19Br2N7O2/c1-34-18-9-7-17(8-10-18)28-22-29-21(27-16-5-3-2-4-6-16)30-23(31-22)32-26-13-14-11-15(24)12-19(25)20(14)33/h2-13,33H,1H3,(H3,27,28,29,30,31,32)/b26-13+

InChI Key

HQNFNFXGUXYADN-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C(=CC(=C4)Br)Br)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

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